Technical Documentation Center

1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride
  • CAS: 1006487-21-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Thermodynamic Stability of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract This guide provides a comprehensive technical overview of the thermodynamic stability of 1-(2,2-difl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the thermodynamic stability of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific experimental data for this compound, this document synthesizes information from analogous heteroaromatic sulfonyl chlorides and pyrazole derivatives to establish a theoretical framework for its stability profile. Crucially, this guide outlines detailed, self-validating experimental protocols for a thorough thermal hazard assessment, empowering researchers to handle this compound with the highest degree of safety and control.

Introduction: The Significance of Thermodynamic Stability in Drug Development

The thermodynamic stability of chemical intermediates is a cornerstone of safe, reproducible, and scalable pharmaceutical manufacturing. Unforeseen thermal decomposition can lead to catastrophic events, including thermal runaway reactions, the release of toxic gases, and significant batch failures. For novel and complex molecules like 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride, a proactive and in-depth understanding of its stability is not merely a regulatory requirement but a scientific imperative.

This molecule, featuring a difluoroethyl-substituted pyrazole ring coupled with a reactive sulfonyl chloride moiety, presents a unique combination of structural features that influence its thermal behavior. The pyrazole ring, a common scaffold in medicinal chemistry, is generally stable, while the sulfonyl chloride group is known for its reactivity and potential for thermal decomposition.[1][2] This guide will dissect these structural contributions to predict potential decomposition pathways and provide robust methodologies for their experimental verification.

Molecular Structure and Predicted Reactivity

The structure of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride dictates its chemical and thermal properties.

Caption: Molecular structure of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride.

The Pyrazole Core

The pyrazole ring is an aromatic heterocycle, which generally imparts a degree of stability.[3] The reactivity of the pyrazole nucleus is influenced by the substituents. The N1 position is substituted with a 2,2-difluoroethyl group, which is generally considered an electron-withdrawing group. This can influence the electron density of the pyrazole ring and its susceptibility to electrophilic or nucleophilic attack.[3] The pyrazole ring itself is generally stable to oxidation.[3]

The Sulfonyl Chloride Moiety

Sulfonyl chlorides are a class of organic compounds known for their reactivity and limited thermal stability.[1][4] At elevated temperatures, they can undergo decomposition, which may proceed through radical or ionic pathways.[4] A common decomposition pathway for heteroaromatic sulfonyl chlorides is the extrusion of sulfur dioxide (SO₂), leading to the corresponding chloride.[2][5] This decomposition can be accelerated by higher temperatures.[2]

The primary decomposition products of sulfonyl chlorides often include hazardous and corrosive gases such as sulfur dioxide (SO₂) and hydrogen chloride (HCl).[4]

Postulated Decomposition Pathways

Based on the known reactivity of related compounds, we can postulate the primary thermal decomposition pathways for 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride.

A 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride B SO₂ Extrusion A->B Heat D Hydrolysis A->D Trace H₂O F Radical Decomposition A->F High Temp C 1-(2,2-difluoroethyl)-4-chloro-1H-pyrazole + SO₂ B->C E 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonic acid + HCl D->E G Complex mixture of chlorinated and sulfonated fragments F->G

Caption: Potential decomposition pathways for the target compound.

A critical aspect of the thermal hazard evaluation is to experimentally determine the onset temperature for these decomposition pathways and the amount of energy released.

Experimental Protocols for Thermal Stability Assessment

A multi-technique approach is essential for a comprehensive understanding of the thermodynamic stability. The following experimental protocols are designed to provide a self-validating system for assessing the thermal hazards of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and the onset temperature and enthalpy of decomposition.

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum or gold-plated stainless steel pan. The use of a hermetically sealed pan is crucial to contain any evolved gases during decomposition.

  • Instrument Setup:

    • Temperature Program: Ramp from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition (e.g., 350 °C) at a heating rate of 10 °C/min.

    • Atmosphere: Purge with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Data Analysis:

    • Identify the endothermic peak corresponding to the melting point and integrate to determine the heat of fusion.

    • Identify the exothermic peak(s) corresponding to decomposition. The onset temperature of the first major exotherm is a critical indicator of thermal instability.

    • Integrate the exothermic peak(s) to determine the heat of decomposition (ΔHd).

Causality Behind Experimental Choices: A 10 °C/min heating rate is a standard for initial screening, providing a good balance between resolution and experimental time. The inert atmosphere prevents oxidative decomposition, allowing for the study of the intrinsic thermal stability.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to lose mass due to decomposition and to quantify the mass loss.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Temperature Program: Ramp from ambient temperature to a final temperature of at least 400 °C at a heating rate of 10 °C/min.

    • Atmosphere: Purge with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Data Analysis:

    • Determine the onset temperature of mass loss from the TGA curve.

    • Correlate the percentage of mass loss with the postulated decomposition pathways (e.g., loss of SO₂ and HCl).

Causality Behind Experimental Choices: TGA provides complementary information to DSC. While DSC measures energy changes, TGA directly measures mass changes, helping to identify the nature of the decomposition products (volatile vs. solid residue).

Accelerating Rate Calorimetry (ARC)

Objective: To simulate a worst-case scenario of a thermal runaway reaction under adiabatic conditions.

Methodology:

  • Sample Preparation: A larger sample size (typically 1-5 g) is placed in a spherical, high-pressure-resistant sample bomb (e.g., titanium).

  • Instrument Setup: The ARC uses a "heat-wait-seek" protocol.

    • Heat: The sample is heated in small temperature steps (e.g., 5 °C).

    • Wait: The system holds at that temperature to achieve thermal equilibrium.

    • Seek: The instrument monitors for any self-heating (exothermic activity). If the rate of temperature rise exceeds a certain threshold (e.g., 0.02 °C/min), the instrument switches to an adiabatic mode, where the surrounding heaters match the sample temperature, preventing heat loss.

  • Data Analysis:

    • Determine the onset temperature of self-heating.

    • Measure the time to maximum rate of temperature rise (TMRad) and the final pressure.

    • Calculate the adiabatic temperature rise (ΔTad).

Causality Behind Experimental Choices: ARC provides crucial data for process safety and engineering design. The adiabatic conditions mimic a large-scale reactor where heat dissipation is limited, allowing for the assessment of the potential for a thermal runaway.

Data Presentation and Interpretation

The quantitative data obtained from these experiments should be summarized for clear comparison and interpretation.

ParameterDifferential Scanning Calorimetry (DSC)Thermogravimetric Analysis (TGA)Accelerating Rate Calorimetry (ARC)
Sample Size 1-3 mg5-10 mg1-5 g
Heating Rate 10 °C/min10 °C/minHeat-Wait-Seek
Atmosphere Inert (N₂)Inert (N₂)Adiabatic
Key Outputs Melting Point (°C), Onset of Decomposition (°C), Heat of Decomposition (J/g)Onset of Mass Loss (°C), % Mass LossOnset of Self-Heating (°C), TMRad (min), ΔTad (°C), Final Pressure (psi)
Estimated Values *Tonset: 150-200 °CTonset: 150-200 °CTonset: 130-180 °C

Note: These are estimated values based on analogous compounds and must be confirmed by experimental testing.

Workflow for Comprehensive Stability Assessment

cluster_0 Initial Screening cluster_1 Hazard Assessment cluster_2 Data Synthesis & Reporting A DSC Analysis C ARC Analysis A->C Exotherm Observed B TGA Analysis B->C Mass Loss Observed D Correlate DSC, TGA, and ARC Data C->D E Identify Decomposition Products (e.g., GC-MS of headspace) D->E F Establish Safe Operating Limits E->F

Caption: A logical workflow for the thermodynamic stability assessment.

Conclusion and Recommendations

While 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride is a valuable synthetic intermediate, its structural features, particularly the sulfonyl chloride group, necessitate a thorough evaluation of its thermodynamic stability. The experimental protocols outlined in this guide provide a robust framework for identifying potential thermal hazards. It is strongly recommended that these studies be conducted before any scale-up operations. The resulting data will be invaluable for establishing safe handling, storage, and processing conditions, thereby ensuring the integrity of the manufacturing process and the safety of all personnel involved.

References

  • Benchchem. (n.d.). In-Depth Technical Guide on the Thermal Stability of (2-Chlorophenyl)methanesulfonyl Chloride.
  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE.
  • Benchchem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
  • Oriental Journal of Chemistry. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review).
  • Royal Society of Chemistry. (2014). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. Chemical Communications.
  • ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.

Sources

Exploratory

The Difluoroethyl Pyrazole Motif: A Strategic Intermediate for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The strategic incorporation of fluorine into drug candidates is a proven method for optimizing pharmacological...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into drug candidates is a proven method for optimizing pharmacological profiles. Within the vast toolkit of organofluorine chemistry, the difluoroethyl group stands out for its unique ability to modulate lipophilicity, metabolic stability, and target binding interactions. When coupled with the pyrazole scaffold—a privileged heterocycle renowned for its versatile biological activity—the resulting difluoroethyl pyrazole derivatives emerge as exceptionally valuable intermediates in medicinal chemistry.[1][2][3] This guide provides a detailed examination of the synthesis, critical properties, and strategic applications of these intermediates, offering field-proven insights into their role in constructing potent and selective therapeutic agents.

The Rationale: Why Combine the Difluoroethyl Group and the Pyrazole Core?

The power of the difluoroethyl pyrazole intermediate lies in the synergistic combination of its two constituent parts.

  • The Pyrazole Scaffold: Pyrazole is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[4][5] It is considered a "privileged scaffold" in medicinal chemistry due to its structural versatility and its presence in numerous FDA-approved drugs like Celecoxib and Sildenafil.[4][6] Its nitrogen atoms can act as both hydrogen bond donors and acceptors, making it an excellent motif for anchoring a molecule within a protein's active site, particularly in kinase inhibitors where it often interacts with the hinge region.[7][8]

  • The Difluoromethyl/ethyl Moiety (CF2H/CF2R): The introduction of a difluoromethyl or difluoroethyl group is a sophisticated strategy to enhance drug-like properties.[9][10] This group offers several key advantages:

    • Metabolic Stability: The high strength of the C-F bond makes the difluoroethyl group resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation.[9][11]

    • Lipophilicity Modulation: Fluorine is more lipophilic than hydrogen, and adding a -CF2H or -CH2CHF2 group can fine-tune a compound's logP, which is critical for optimizing membrane permeability and bioavailability.[10][11]

    • Bioisosterism: The difluoromethyl group (CF2H) can serve as a metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups, as it can act as a hydrogen bond donor.[10][12]

    • Enhanced Binding Affinity: The polarized C-F bonds can engage in favorable dipole-dipole or hydrogen bonding interactions with protein targets, potentially increasing binding affinity and specificity.[10]

By combining these two components, medicinal chemists can access intermediates that provide a robust heterocyclic core for target interaction while simultaneously addressing potential metabolic liabilities and fine-tuning physicochemical properties.

Core Synthetic Strategies for Accessing Difluoroethyl Pyrazole Intermediates

The practical utility of these intermediates hinges on efficient and scalable synthetic routes. Methodologies can be broadly categorized into "building block" approaches, where the fluorinated group is incorporated early, and "late-stage functionalization," where it is added to a pre-formed pyrazole core.

Building Block Approach: Cyclocondensation Reactions

The most common and classical method for pyrazole synthesis is the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[4][13] To create difluoroethyl pyrazoles, this strategy employs a difluoroethylated building block.

Experimental Protocol: Synthesis of 3-Difluoromethyl-5-phenyl-1H-pyrazole

  • Preparation of the Precursor: The key starting material is 1,1-difluoro-4-phenylbutane-2,4-dione. This can be synthesized via a Claisen condensation between ethyl difluoroacetate and acetophenone.

  • Cyclocondensation:

    • To a solution of 1,1-difluoro-4-phenylbutane-2,4-dione (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).

    • Heat the reaction mixture to reflux for 6-8 hours, monitoring by TLC for the consumption of the starting material.

    • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Work-up and Purification:

    • Redissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield the target 3-difluoromethyl-5-phenyl-1H-pyrazole.

This method is robust and allows for significant diversity by varying the 1,3-dicarbonyl precursor. However, it can sometimes lead to mixtures of regioisomers, depending on the substitution pattern of the dicarbonyl compound.[12]

Late-Stage Functionalization: Direct C-H Alkylation

For rapidly exploring structure-activity relationships (SAR) on a complex pyrazole core, late-stage functionalization is often more appealing. This avoids the need to re-synthesize the entire molecule from scratch for each new analogue. One strategy is the direct alkylation of the pyrazole nitrogen.

G Pyrazole Pre-formed Pyrazole Core (e.g., Intermediate 7) Deprotonation Deprotonation of Pyrazole N-H Pyrazole->Deprotonation Reagent Difluoroethylating Agent (e.g., 2,2-difluoroethyl triflate) SN2_Attack Nucleophilic Attack on Alkylating Agent Reagent->SN2_Attack Base Base (e.g., Cs2CO3, K2CO3) Base->Deprotonation Solvent Solvent (e.g., DMF, Acetonitrile) Deprotonation->SN2_Attack Product N1-Difluoroethylated Pyrazole (e.g., Compound 16a) SN2_Attack->Product

Caption: Workflow for late-stage N-alkylation of a pyrazole intermediate.

This approach is highly convergent but must contend with the potential for alkylation at either of the two pyrazole nitrogen atoms (N1 or N2), which can result in regioisomers that may need to be separated.[14] The choice of base and solvent can often influence this selectivity.

Impact on Pharmacological Properties: A Quantitative Look

The decision to use a difluoroethyl pyrazole intermediate is driven by its predictable effects on key drug-like properties. These modifications are crucial for transforming a biologically active "hit" into a viable drug candidate.

Table 1: Influence of Difluoroethyl Moiety on Key Drug Properties

PropertyEffect of Difluoroethyl GroupCausality and Rationale
Metabolic Stability Significantly IncreasedThe C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes (e.g., P450s), thus blocking common sites of oxidative metabolism.[9][11]
Lipophilicity (cLogP) Moderately IncreasedFluorine is more electronegative but also more lipophilic than hydrogen. This can improve membrane permeability and cell penetration.[10]
Aqueous Solubility Variable / Can DecreaseThe increase in lipophilicity can sometimes lead to reduced aqueous solubility, a factor that must be balanced with other molecular properties.
pKa of Pyrazole LoweredThe strong electron-withdrawing effect of the fluorine atoms can decrease the basicity of the pyrazole nitrogens, altering ionization state at physiological pH.
Binding Interactions New Interactions PossibleThe CF2H group can act as a hydrogen bond donor, and the polarized C-F bonds can form favorable orthogonal multipolar interactions with protein backbones.[10]

Case Study: Difluoroethyl Pyrazole in the Development of HPK1 Kinase Inhibitors

A compelling real-world example of this strategy is the development of inhibitors for Hematopoietic Progenitor Kinase 1 (HPK1), a target in cancer immunotherapy.[14]

In a published study, researchers started with a lead compound that had a simple N1-methyl pyrazole.[14] While potent, this compound had suboptimal physicochemical properties and kinase selectivity. To address these issues, a late-stage functionalization strategy was employed to rapidly explore different substituents on the pyrazole nitrogen.

The synthesis of an N1-difluoroethyl pyrazole analogue (compound 16a in the study) proved to be a breakthrough.[14] This modification led to a compound with:

  • High Potency: Maintained strong inhibition of the HPK1 enzyme.

  • Improved Selectivity: Showed a better selectivity profile against other related kinases.

  • Favorable T-cell Response: Elicited the desired biological effect in a primary human T-cell assay.[14]

  • Good Physicochemical Properties: Resulted in an overall better-balanced profile suitable for in vivo studies.

G cluster_kinase HPK1 Kinase Active Site cluster_inhibitor HPK1 Inhibitor (e.g., 16a) Hinge Hinge Region Backbone Amide Solvent_Channel Solvent-Exposed Channel Pyrazole N Pyrazole Core N-H Pyrazole:n1->Hinge:f0 H-Bond DFE N1-Difluoroethyl Group (-CH2CHF2) DFE->Solvent_Channel Fills Pocket & Improves Properties

Caption: Binding of an N1-difluoroethyl pyrazole inhibitor in a kinase active site.

This case demonstrates the power of the difluoroethyl pyrazole intermediate to solve multiple drug design challenges simultaneously, validating its role as a critical tool for medicinal chemists.

Conclusion and Future Outlook

Difluoroethyl pyrazole derivatives represent a confluence of two highly successful strategies in medicinal chemistry: the use of a privileged heterocyclic scaffold and the strategic incorporation of fluorine.[1][15] These intermediates provide a reliable platform for developing drug candidates with enhanced metabolic stability, modulated physicochemical properties, and improved target engagement. As synthetic methods for organofluorine chemistry continue to advance, offering even more precise and efficient ways to construct these building blocks, their application in drug discovery pipelines for oncology, inflammatory diseases, and beyond is set to expand further.[2][3][16] For any drug discovery team, mastering the synthesis and strategic deployment of difluoroethyl pyrazole intermediates is a key capability for creating the next generation of innovative medicines.

References

  • Title: Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review Source: ChemistrySelect URL
  • Title: Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives Source: Organic & Biomolecular Chemistry URL
  • Title: Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review Source: Research Square URL
  • Title: Fluorinated Pyrazoles: From Synthesis to Applications Source: ACS Publications URL
  • Title: Fluorinated Pyrazoles: From Synthesis to Applications Source: PubMed URL
  • Title: Fluorinated Pyrazoles: From Synthesis to Applications Source: ResearchGate URL
  • Title: Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors Source: National Center for Biotechnology Information URL
  • Source: NINGBO INNO PHARMCHEM CO.,LTD.
  • Title: Direct Regioselective [3 + 2] Cycloaddition Reactions of Masked Difluorodiazoethane with Electron-Deficient Alkynes and Alkenes: Synthesis of Difluoromethyl-Substituted Pyrazoles Source: ACS Publications URL
  • Title: A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives Source: MDPI URL
  • Title: Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by...
  • Title: Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides Source: ACS Publications URL
  • Title: Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates Source: Journal of Chemical Health Risks URL
  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL
  • Title: Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors Source: Frontiers in Chemistry URL
  • Title: Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives” Source: Journal of Chemical Health Risks URL
  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: National Center for Biotechnology Information URL
  • Title: Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry Source: Research & Reviews: Journal of Medicinal and Organic Chemistry URL
  • Title: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family Source: MDPI URL
  • Title: Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,...

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing sulfonamides using 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride

An Application Guide for the Synthesis of Novel Sulfonamides using 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of Novel Sulfonamides using 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive protocol for the synthesis of sulfonamides utilizing 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride as a key building block. The sulfonamide functional group is a privileged scaffold in medicinal chemistry, integral to a wide array of therapeutic agents.[1][2][3] Pyrazole-containing sulfonamides, in particular, are of significant interest due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6][7] This document outlines the underlying chemical principles, a detailed step-by-step experimental protocol, process optimization strategies, and critical safety considerations for handling the requisite reagents. It is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction: The Significance of Pyrazole Sulfonamides

The sulfonamide moiety (-SO₂NR₂), a bioisostere of the amide bond, is a cornerstone of modern drug design.[1][8] Its unique stereoelectronic properties, including the ability to act as a hydrogen bond acceptor and improved metabolic stability compared to amides, make it an attractive functional group for modulating pharmacokinetic and pharmacodynamic profiles.[8][9]

When incorporated with a pyrazole ring, a heterocyclic scaffold known for its conformational rigidity and versatile binding interactions, the resulting molecules exhibit a broad spectrum of pharmacological effects.[4][6] The specific reagent, 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride (CAS No. 1006487-21-3[10]) , offers a strategic advantage by introducing a difluoroethyl group. This motif is often employed in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity through specific fluorine-protein interactions. This guide provides a robust framework for leveraging this valuable intermediate to generate libraries of novel sulfonamide-based drug candidates.

Reaction Principle and Mechanism

The synthesis of sulfonamides from sulfonyl chlorides is a classic and highly reliable transformation in organic chemistry.[11][12][13] The reaction proceeds via a nucleophilic substitution at the electrophilic sulfur center of the sulfonyl chloride.

Core Mechanism:

  • Nucleophilic Attack: A primary or secondary amine, acting as the nucleophile, attacks the electron-deficient sulfur atom of the 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride.[14]

  • Formation of Intermediate: This attack forms a transient tetrahedral intermediate.

  • Leaving Group Departure: The chloride ion, a good leaving group, is eliminated, reforming the sulfur-oxygen double bonds.

  • Deprotonation: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, scavenges the proton from the amine nitrogen and the hydrogen chloride (HCl) byproduct generated during the reaction.[12][14][15] This neutralization step is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction towards completion.

Caption: General mechanism of sulfonamide synthesis.

Detailed Experimental Protocol

This protocol provides a general procedure that can be adapted for various primary and secondary amines. All operations involving sulfonyl chloride must be performed in a certified chemical fume hood.[16]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride≥95%CommercialCAS: 1006487-21-3
Primary or Secondary Amine (e.g., Aniline)≥98%CommercialEnsure it is free of moisture.
Triethylamine (TEA) or PyridineAnhydrous, ≥99%CommercialBase to neutralize HCl. Pyridine can also act as a catalyst.[17]
Dichloromethane (DCM) or Tetrahydrofuran (THF)AnhydrousCommercialReaction solvent. Must be dry to prevent sulfonyl chloride hydrolysis.[16]
Hydrochloric Acid (HCl)1 M solutionIn-house prepFor aqueous workup.
Saturated Sodium Bicarbonate (NaHCO₃)SolutionIn-house prepFor aqueous workup.
Brine (Saturated NaCl)SolutionIn-house prepFor aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Reagent GradeCommercialFor drying organic layer.
Silica Gel60 Å, 230-400 meshCommercialFor column chromatography.[18]
TLC platesSilica gel 60 F₂₅₄CommercialFor reaction monitoring.
Standard Glassware------Flame-dried before use.
Magnetic Stirrer, Ice Bath, Inert Atmosphere Setup (N₂ or Ar)---------
Step-by-Step Synthesis Procedure

Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Characterization Setup 1. Flame-dry glassware under N₂/Ar Reagents 2. Dissolve amine (1.0 eq) & base (1.5 eq) in anhydrous DCM Setup->Reagents Cooling 3. Cool solution to 0 °C in an ice bath Reagents->Cooling Addition 4. Add sulfonyl chloride (1.1 eq) solution dropwise Cooling->Addition Stirring 5. Warm to RT, stir for 2-24h Addition->Stirring Monitoring 6. Monitor progress by TLC Stirring->Monitoring Quench 7. Quench with water Monitoring->Quench Extract 8. Extract with DCM/EtOAc Quench->Extract Wash 9. Wash organic layer (1M HCl, sat. NaHCO₃, brine) Extract->Wash Dry 10. Dry (Na₂SO₄), filter, and concentrate Wash->Dry Purify 11. Purify via column chromatography or recrystallization Dry->Purify Characterize 12. Characterize (NMR, MS, IR) Purify->Characterize

Caption: Workflow for sulfonamide synthesis.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the chosen primary or secondary amine (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath with constant stirring.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes. Maintaining a low temperature is critical to control the exothermic reaction.[14]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., Hexane:Ethyl Acetate). The disappearance of the starting amine is a key indicator of completion.

  • Workup: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove excess base), saturated sodium bicarbonate solution (to remove residual acid), and finally with brine.[1][14]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude sulfonamide.

Purification and Characterization
  • Purification: The crude product can be purified using one of two primary methods:

    • Column Chromatography: For non-crystalline products, purification by flash column chromatography on silica gel is effective.[18] A "dry loading" technique is recommended: dissolve the crude product in a minimal amount of volatile solvent, adsorb it onto a small amount of silica gel, dry it to a free-flowing powder, and then load it onto the column.[18]

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can yield a highly pure crystalline product.[19]

  • Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[20][21]

Process Optimization and Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Hydrolysis of sulfonyl chloride due to wet reagents/solvent. 2. Starting amine is not nucleophilic enough. 3. Incomplete reaction.1. Ensure all glassware is flame-dried and solvents are anhydrous. 2. Use a more forcing solvent (e.g., THF) and heat the reaction; consider a stronger, non-nucleophilic base. 3. Increase reaction time and/or temperature.
Multiple Spots on TLC (Side Products) 1. Reaction of sulfonyl chloride with the base (e.g., pyridine). 2. Di-sulfonylation of a primary amine.1. Use a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA). 2. Use a strict 1:1 stoichiometry of amine to sulfonyl chloride and add the sulfonyl chloride slowly at 0 °C.
Difficult Purification (Co-elution) 1. Inappropriate mobile phase polarity for column chromatography.1. Optimize the mobile phase using TLC. A gradient elution from non-polar to more polar can improve separation.[18]
Peak Tailing in Chromatography 1. The sulfonamide is acidic and interacts strongly with silica. 2. Column overload.1. Add a small amount (0.1-1%) of acetic acid or triethylamine to the eluent to suppress ionization. 2. Reduce the amount of sample loaded onto the column.[18]

Critical Safety and Handling Precautions

Sulfonyl chlorides are hazardous reagents that demand careful handling.[16]

  • Corrosivity and Reactivity: Sulfonyl chlorides are corrosive and can cause severe skin and eye burns.[16][22] They react exothermically, sometimes violently, with water (including atmospheric moisture) to produce corrosive HCl gas and sulfonic acid.[16] They are also incompatible with strong bases.[16]

  • Personal Protective Equipment (PPE): Always wear comprehensive PPE, including:

    • Tightly fitting chemical safety goggles and a face shield.[16][23]

    • Chemical-resistant gloves (e.g., nitrile).[16]

    • A chemical-resistant lab coat.[23]

  • Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of vapors or HCl gas.[16]

  • Spill Management: In case of a small spill, cover it with a dry, inert absorbent material like sand or soda ash. Do not use water or combustible materials. [16] Evacuate non-essential personnel from the area.[16]

  • Quenching and Disposal: Excess sulfonyl chloride in the reaction mixture must be carefully quenched before disposal. This can be achieved by slowly adding the reaction mixture to a cold, stirred solution of a weak base like sodium bicarbonate.[16]

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography.
  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
  • ACS Publications. (2024). Selective Synthesis of Sulfonamides and Sulfenamides from Sodium Sulfinates and Amines. The Journal of Organic Chemistry.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride.
  • ResearchGate. (n.d.). Synthesis of sulfonamide derivatives 3 from amines 1 and sulfonyl chlorides 2 in ChCl/urea.
  • ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
  • PMC. (n.d.). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • ResearchGate. (n.d.). Synthesis of sulfonamides using sulfonyl chloride and a base.
  • PMC. (n.d.). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives.
  • Jubilant Ingrevia Limited. (2024). Pyridine-3-sulfonyl chloride Safety Data Sheet.
  • Taylor & Francis Online. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • Royal Society of Chemistry. (n.d.). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry.
  • MDPI. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
  • ResearchGate. (n.d.). Sulfonamide compounds incorporating pyrazole with biological activities.
  • PubMed. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration.
  • IJCSPUB. (2025). Synthesis, Mechanism of action And Characterization of Sulphonamide.
  • Benchchem. (n.d.). A Comparative Guide to Modern Sulfonamide Synthesis Methods.
  • ACS Publications. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega.
  • European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations.
  • Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates.
  • PMC. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
  • MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • Santa Cruz Biotechnology. (n.d.). Styrenesulfonyl Chloride - SAFETY DATA SHEET.
  • Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications.
  • ACS Publications. (2020). Efficient and Practical Synthesis of Sulfonamides Utilizing SO2 Gas Generated On Demand.
  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • NJ.gov. (n.d.). Common Name: ETHANESULFONYL CHLORIDE, 2-CHLORO- HAZARD SUMMARY.
  • SCIRP. (n.d.). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation.
  • Google Patents. (n.d.). FR2763331A1 - PROCESS FOR THE SYNTHESIS OF SULFONIMIDES AND THEIR SALTS.
  • Samarra Journal of Pure and Applied Science. (2021). Synthesis, characterization of some sulfonamide derivatives and their anti-bacterial activity.
  • ResearchGate. (2026). (PDF) Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation.
  • RSC Publishing. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy.
  • CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review.
  • Wiley Online Library. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines.
  • PMC. (n.d.). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation.
  • Royal Society of Chemistry. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
  • Iraqi Journal of Pharmaceutical Sciences. (n.d.). SYNTHESIS AND MICROBIOLOGICAL STUDY OF NEW SULFONAMIDES.
  • NextSDS. (n.d.). 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride.

Sources

Application

Application Note: Scale-Up Manufacturing Process for 1-(2,2-Difluoroethyl)-1H-pyrazole-4-sulfonyl chloride

Executive Summary The compound 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride (CAS 1006487-21-3)[1] is a highly valuable electrophilic intermediate utilized in the synthesis of sulfonamide-based therapeutics and a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride (CAS 1006487-21-3)[1] is a highly valuable electrophilic intermediate utilized in the synthesis of sulfonamide-based therapeutics and agrochemicals. Transitioning the synthesis of this moisture-sensitive sulfonyl chloride from the bench to a multi-kilogram manufacturing scale presents distinct chemical engineering challenges. This application note details a robust, two-step scale-up protocol, emphasizing exotherm management, off-gas scrubbing, and hydrolytic control, grounded in established pharmaceutical process chemistry[2].

Mechanistic Rationale & Synthetic Strategy

The manufacturing route consists of a sequential N-alkylation followed by an electrophilic aromatic substitution (chlorosulfonation).

  • N-Alkylation: 1H-pyrazole is alkylated using 2,2-difluoroethyl methanesulfonate (or triflate) under mildly basic conditions (K₂CO₃). Because 1H-pyrazole is symmetric, regioselectivity is not a concern, ensuring high atom economy.

  • Chlorosulfonation: The intermediate 1-(2,2-difluoroethyl)-1H-pyrazole is subjected to neat chlorosulfonic acid (ClSO₃H). The pyrazole ring is heavily deactivated by both the electron-withdrawing 2,2-difluoroethyl group and the acidic protonation of the N2 nitrogen. Consequently, the electrophilic substitution at the most nucleophilic C4 position requires elevated temperatures (100 °C). To optimize the yield and reduce the equivalents of ClSO₃H required, is introduced as a secondary chlorinating agent to drive the conversion of the intermediate sulfonic acid to the final sulfonyl chloride.

Pathway N1 1H-Pyrazole N3 N-Alkylation Reactor (K2CO3, MeCN, 80°C) N1->N3 N2 2,2-Difluoroethyl methanesulfonate N2->N3 N4 1-(2,2-difluoroethyl) -1H-pyrazole N3->N4 IPC: GC-MS > 99% conv N5 Chlorosulfonation Reactor (ClSO3H, 100°C) N4->N5 N6 Chlorination (SOCl2, 80°C) N5->N6 Sulfonic acid intermediate N9 Caustic Scrubber (NaOH aq) N5->N9 HCl / SO2 gas N7 Ice-Water Quench (T < 10°C) N6->N7 N6->N9 HCl / SO2 gas N8 1-(2,2-difluoroethyl)-1H -pyrazole-4-sulfonyl chloride N7->N8 Phase separation & crystallization

Workflow for the scale-up synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride.

Scale-Up & Process Safety Considerations (Causality)

Moving this chemistry to a pilot plant requires strict adherence to process safety parameters. The experimental choices below are dictated by the physical chemistry of the reaction:

  • Exotherm Management via Dosing: The initial addition of ClSO₃H to the pyrazole intermediate is violently exothermic due to immediate acid-base protonation. Causality: By controlling the dosing rate of ClSO₃H and maintaining jacket cooling at 0 °C, we prevent thermal runaway and localized charring of the substrate.

  • Reverse Quench Dynamics: Sulfonyl chlorides are highly susceptible to hydrolysis. Causality: Adding water to the reaction mixture (forward quench) would cause an uncontrollable exotherm, boiling the water and rapidly hydrolyzing the product back to the sulfonic acid. A reverse quench—slowly adding the reaction mass into a massive excess of vigorously stirred ice-water—ensures the temperature remains below 10 °C, kinetically freezing the hydrolysis pathway.

  • Off-Gas Scrubbing: The reaction generates stoichiometric amounts of HCl and SO₂. The reactor must be vented through a dual-stage caustic scrubber (15% NaOH).

Step-by-Step Manufacturing Protocols

Step 1: Synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole
  • Preparation: Charge a glass-lined reactor (GLR) with Acetonitrile (MeCN, 10 vol) and 1H-pyrazole (1.0 eq). Ensure the system moisture is < 0.1% via Karl Fischer titration.

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq). Stir the suspension and heat to 60 °C.

  • Alkylation: Initiate dropwise addition of 2,2-difluoroethyl methanesulfonate (1.1 eq) over 2 hours. Note: Dropwise addition prevents the accumulation of the alkylating agent, mitigating unexpected thermal spikes.

  • Maturation: Elevate the internal temperature to 80 °C and agitate for 12 hours.

  • Workup: Cool the reactor to 20 °C. Filter the inorganic salts through a Nutsche filter. Concentrate the filtrate under reduced pressure. Partition the residue between Methyl tert-butyl ether (MTBE, 5 vol) and water (5 vol).

  • Isolation: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the intermediate as a pale yellow oil.

Step 2: Synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride
  • Protonation & Sulfonation: Charge a dry GLR with 1-(2,2-difluoroethyl)-1H-pyrazole (1.0 eq). Cool the reactor jacket to 0 °C.

  • Acid Dosing: Slowly dose Chlorosulfonic acid (ClSO₃H, 4.0 eq) over 3 hours, maintaining the internal temperature strictly below 20 °C.

  • Electrophilic Aromatic Substitution: Once dosing is complete, heat the reactor to 100 °C. Maintain for 6 hours.

  • Chlorination: Cool the reaction mass to 60 °C. Slowly dose Thionyl Chloride (SOCl₂, 2.0 eq). Caution: Vigorous off-gassing of SO₂ and HCl will occur. Heat the mixture to 80 °C for 4 hours.

  • Reverse Quench (Critical Step): Cool the reaction mass to 10 °C. In a separate, larger quench vessel, prepare a mixture of crushed ice and water (20 vol). Transfer the reaction mass into the quench vessel at a rate that maintains the quench vessel's internal temperature < 10 °C.

  • Extraction & Crystallization: Extract the aqueous slurry immediately with cold Dichloromethane (DCM, 3 x 5 vol). Wash the combined organics with ice-cold brine, dry over MgSO₄, and concentrate under vacuum. Crystallize the resulting residue using a Heptane/DCM gradient to afford the product as an off-white, moisture-sensitive solid.

Quantitative Data & Analytical Specifications

ParameterStep 1: N-AlkylationStep 2: Chlorosulfonation
Operating Temperature 80 °C100 °C (ClSO₃H), 80 °C (SOCl₂)
Reaction Time 12 hours6 hours + 4 hours
In-Process Control (IPC) GC-MS (Disappearance of pyrazole)HPLC (Disappearance of sulfonic acid)
Typical Isolated Yield 85 - 90%75 - 82%
Purity (AUC) > 98.5%> 98.0%
Critical Safety Hazards Mild CO₂ evolutionSevere exotherm, HCl/SO₂ off-gas

Self-Validating Systems & Troubleshooting

To ensure standards are met, the protocol embeds self-validating feedback loops:

  • Thermal Validation of Quench Integrity: The quench protocol acts as a self-validating system. If the internal temperature of the quench vessel exceeds 10 °C, a proportional increase in the sulfonic acid hydrolysis byproduct will be detected via HPLC. A purity profile showing >5% sulfonic acid directly invalidates the thermal boundary controls of the quench step, indicating the transfer rate was too fast.

  • Scrubber pH Monitoring: The continuous drop in the caustic scrubber's pH serves as a real-time proxy for reaction progress during the SOCl₂ addition phase. The cessation of acid gas generation (stabilization of scrubber pH) validates the completion of the chlorination step prior to IPC sampling.

References

  • Eli Lilly and Company. (2009). Patent WO2009029439A1: Pyrazole derivatives as therapeutic agents. WIPO.[Link]

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press / ScienceDirect.[Link]

  • Organic Process Research & Development. (2020). Safe Scale-Up of a Chlorosulfonation Reaction. ACS Publications.[Link]

Sources

Method

Handling and storage guidelines for moisture-sensitive pyrazole sulfonyl chlorides

Application Notes & Protocols: Best Practices for the Handling and Storage of Moisture-Sensitive Pyrazole Sulfonyl Chlorides Abstract Pyrazole sulfonyl chlorides are a critical class of reagents in contemporary drug disc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols:

Best Practices for the Handling and Storage of Moisture-Sensitive Pyrazole Sulfonyl Chlorides

Abstract

Pyrazole sulfonyl chlorides are a critical class of reagents in contemporary drug discovery and development, forming the backbone of numerous sulfonamide-based therapeutic agents.[1][2] Their utility, however, is intrinsically linked to their high reactivity, which also renders them highly sensitive to atmospheric moisture. Improper handling and storage can lead to rapid degradation of the reagent, compromising experimental outcomes, generating impurities, and potentially posing safety risks. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the scientifically-grounded best practices for the handling and storage of these valuable yet sensitive compounds. We will delve into the chemical principles of their moisture sensitivity, detail rigorous storage and handling protocols, and outline the consequences of deviation from these guidelines.

The Chemical Basis of Moisture Sensitivity: An Unwanted Reaction

The primary vulnerability of pyrazole sulfonyl chlorides lies in their electrophilic sulfur atom, which is highly susceptible to nucleophilic attack by water. This process, known as hydrolysis, irreversibly converts the sulfonyl chloride into the corresponding and often unreactive pyrazole sulfonic acid, releasing corrosive hydrochloric acid (HCl) as a byproduct.[3]

This degradation pathway has significant implications:

  • Loss of Reagent Activity: The sulfonic acid product is incapable of participating in the desired sulfonamide bond formation, leading to reduced reaction yields or complete reaction failure.

  • Introduction of Impurities: The resulting sulfonic acid and HCl can complicate reaction workups and purification processes.

  • Inaccurate Stoichiometry: If the reagent has partially degraded, the actual molar quantity will be lower than calculated, leading to incorrect stoichiometric ratios in subsequent reactions.

The general mechanism for this hydrolysis is an SN2-type reaction where water acts as the nucleophile.[4]

Visualization: Hydrolysis of a Pyrazole Sulfonyl Chloride

The following diagram illustrates the nucleophilic attack of water on the sulfonyl chloride functional group, leading to its degradation.

Hydrolysis_Mechanism cluster_reactants Reactants cluster_ts Transition State (SN2) cluster_products Products PSC Pyrazole-SO₂(Cl) TS [Pyrazole-SO₂(OH₂)⁺Cl⁻] PSC->TS Nucleophilic Attack by Water H2O H₂O H2O->TS PSA Pyrazole-SO₃H TS->PSA Proton Transfer & Cl⁻ Departure HCl HCl TS->HCl

Caption: SN2 hydrolysis of pyrazole sulfonyl chloride.

Rigorous Storage Protocols: The First Line of Defense

The primary objective in storing pyrazole sulfonyl chlorides is to create an environment with minimal exposure to atmospheric moisture. This is achieved through a multi-layered approach involving appropriate containers, a controlled atmosphere, and optimal temperatures.

Primary Containment

The immediate container for the sulfonyl chloride must be chosen carefully:

  • Material: Use containers made of borosilicate glass or other inert materials with tight-fitting, corrosion-resistant caps (e.g., PTFE-lined caps).

  • Seal: Ensure the container seal is robust. For long-term storage, sealing the cap junction with a high-quality laboratory paraffin film can provide an additional barrier against moisture ingress.

Secondary Containment and Atmosphere Control

The primary container should always be stored within a secondary enclosure that provides a dry, inert atmosphere.[5]

  • Desiccators: The most common and effective method for small-scale storage is a desiccator.[6] A well-maintained desiccator creates a low-humidity environment essential for preserving moisture-sensitive reagents.[7]

  • Gloveboxes: For laboratories that frequently work with air- and moisture-sensitive compounds, storing pyrazole sulfonyl chlorides inside a glovebox maintained with an inert atmosphere (e.g., nitrogen or argon) is the gold standard.[8][9] This provides the most secure environment, minimizing exposure even during handling.

Desiccant Selection and Management

Desiccants are materials that absorb moisture from the air and are crucial for maintaining a dry environment within a desiccator.[10][11] The choice of desiccant is important for optimal performance.

Desiccant TypeAdsorption CapacityRegenerationCompatibility Notes
Silica Gel (Indicating) HighCan be regenerated by heatingContains a moisture indicator (cobalt chloride or an alternative) that changes color when saturated. A highly reliable and common choice.[11]
Molecular Sieves (3Å or 4Å) Very High, especially at low humidityCan be regenerated at high temperaturesExcellent for achieving very low humidity levels. The pore size must be small enough to exclude larger molecules while trapping water.[10]
Calcium Chloride (Anhydrous) HighPossible, but can be difficultA cost-effective option, but can form a corrosive brine when saturated.[10]
Phosphorus Pentoxide (P₄O₁₀) Extremely HighNot RegenerableOne of the most powerful desiccants, but is highly corrosive and requires careful handling.[10]

Self-Validating System: Regularly inspect indicating silica gel. A color change from blue to pink (or orange to green for newer indicators) signifies saturation and the need for regeneration or replacement. This visual check is a simple yet critical part of a self-validating storage system.

Temperature Control

Many pyrazole sulfonyl chlorides should be stored at reduced temperatures to slow down potential decomposition pathways.[12][13][14]

  • Recommended Temperature: Typically, storage at 2-8°C is recommended. Always consult the supplier's Safety Data Sheet (SDS) or product information page for specific temperature requirements.[14]

  • Important Precaution: When removing a container from cold storage, always allow it to warm to ambient temperature before opening . Opening a cold container will cause atmospheric moisture to condense on the cold surfaces and inside the container, contaminating the reagent.

Experimental Protocols: Safe and Effective Handling

Handling pyrazole sulfonyl chlorides requires techniques that prevent their exposure to the atmosphere. The two primary methods for this are working in a glovebox or using Schlenk line techniques.[15][16]

Protocol 1: Dispensing in a Glovebox (Preferred Method)

A glovebox provides a sealed, inert atmosphere, making it the most convenient and reliable environment for handling highly sensitive reagents.[9]

Methodology:

  • Preparation: Ensure the glovebox atmosphere is at the required purity (typically <1 ppm O₂ and H₂O). Place all necessary items (the reagent container, spatulas, weighing paper, and a tared vial for the dispensed chemical) into the antechamber.

  • Purging: Cycle the antechamber with the inert gas and vacuum at least three times to remove atmospheric contaminants.[16]

  • Transfer: Bring the items from the antechamber into the main glovebox chamber.

  • Equilibration: Allow the reagent container to sit inside the glovebox for several minutes to equilibrate with the internal atmosphere.

  • Dispensing: Open the reagent container and quickly weigh the desired amount of the pyrazole sulfonyl chloride into the tared vial.

  • Sealing: Securely close both the main reagent container and the new vial containing the dispensed solid.

  • Removal: Place the newly prepared vial back into the antechamber, purge as before, and then remove it for use in your reaction.

Protocol 2: Dispensing Using Schlenk Line Techniques

When a glovebox is unavailable, Schlenk line techniques can be used to handle the reagent under a positive pressure of an inert gas.[17]

Methodology:

  • Glassware Preparation: All glassware must be rigorously dried in an oven (e.g., >120°C for several hours) and then allowed to cool in a desiccator or under a stream of inert gas.[16]

  • Inert Atmosphere: Assemble the reaction flask and attach it to the Schlenk line. Evacuate the flask under vacuum and then refill with an inert gas (argon or nitrogen). Repeat this "purge-and-refill" cycle at least three times.[16]

  • Positive Pressure: Establish a positive flow of inert gas through the reaction flask, vented through an oil or mercury bubbler.

  • Reagent Addition: Briefly remove a stopper from the flask. Using a powder funnel, quickly add the pre-weighed pyrazole sulfonyl chloride to the flask against the counterflow of inert gas.

  • Resealing: Immediately reseal the flask to re-establish the closed, inert system.

Visualization: Inert Atmosphere Handling Workflow

This diagram outlines the decision-making process and general workflow for handling moisture-sensitive pyrazole sulfonyl chlorides.

Handling_Workflow start Start: Need to dispense Pyrazole Sulfonyl Chloride check_glovebox Is a glovebox available? start->check_glovebox glovebox_protocol Use Glovebox Protocol: 1. Purge antechamber 2. Transfer & equilibrate 3. Dispense reagent 4. Seal containers check_glovebox->glovebox_protocol Yes (Preferred) schlenk_protocol Use Schlenk Line Protocol: 1. Oven-dry glassware 2. Purge-and-refill flask (3x) 3. Add under positive pressure check_glovebox->schlenk_protocol No proceed Proceed with reaction under inert atmosphere glovebox_protocol->proceed schlenk_protocol->proceed

Caption: Decision workflow for handling sensitive reagents.

Consequences of Improper Handling: A Cascade of Failure

Failure to adhere to these guidelines can lead to a range of negative consequences that extend beyond a single failed experiment.

  • Compromised Results: The most immediate impact is on the chemical reaction. The presence of the sulfonic acid impurity and inaccurate reagent stoichiometry can lead to low yields, complex product mixtures, and difficulty in purification.

  • Wasted Resources: Degradation of an expensive or difficult-to-synthesize pyrazole sulfonyl chloride represents a significant loss of time, materials, and financial resources.

  • Safety Hazards: The hydrolysis reaction produces HCl gas.[3] If a container is opened after significant moisture ingress, there can be a release of this corrosive gas. Furthermore, sulfonyl chlorides are corrosive and can cause severe burns upon contact with skin or eyes.[18][19][20] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3]

  • Misleading Structure-Activity Relationships (SAR): In a drug discovery context, if a reaction fails due to a degraded reagent, a researcher might incorrectly conclude that the target molecule is not synthetically accessible or that it lacks the desired biological activity. This can lead to the premature abandonment of promising chemical scaffolds.

Troubleshooting Common Issues

ProblemProbable CauseRecommended Solution
Low or no yield in sulfonamide synthesis Reagent hydrolysis due to improper storage or handling.Verify storage conditions. Open a fresh, unopened container of the reagent and repeat the reaction using strict inert atmosphere techniques.
Reaction mixture is acidic before workup Significant reagent decomposition has occurred, releasing HCl.The reagent is likely compromised. Discard and use a fresh supply. Ensure all solvents and other reagents are anhydrous.
White solid/crust around container cap Slow moisture ingress over time, causing hydrolysis at the cap-bottle interface.The bulk of the reagent may still be viable. Carefully clean the threads and dispense from the container in a glovebox, avoiding the contaminated area.
Inconsistent results between batches Variable levels of moisture exposure during storage or dispensing.Standardize handling and storage protocols across the entire research team. Ensure all members are trained in inert atmosphere techniques.

Conclusion

The chemical integrity of pyrazole sulfonyl chlorides is paramount to their successful application in research and development. Their inherent moisture sensitivity demands a rigorous and proactive approach to storage and handling. By understanding the chemical basis of their degradation, implementing robust storage protocols using desiccators or gloveboxes, and employing meticulous inert atmosphere techniques during experimental work, researchers can ensure the reliability of their results, conserve valuable resources, and maintain a safe laboratory environment. Adherence to these guidelines is not merely a suggestion but a prerequisite for achieving reproducible and scientifically valid outcomes in the synthesis of novel sulfonamide-based molecules.

References

  • King, J. F. (n.d.). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Roughley, S. D. (2017). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
  • Robertson, R. E. (1975). The Mechanism for Hydrolysis of Primary Alkyl Chlorosulfates in Water. The Kinetic Solvent Isotope Effect and the Secondary Deuterium Isotope Effect. Canadian Journal of Chemistry, 53(3), 363-368.
  • King, J. F., & Lee, T. W. (1987). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Journal of the American Chemical Society, 109(9), 2812-2821.
  • King, J. F., Lam, J. Y., & Skonieczny, S. (1992). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH-Dependence of the Reactions of Ethanesulfonyl Chloride in Water. Journal of the American Chemical Society, 114(5), 1743-1749.
  • (2008). Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. Retrieved March 18, 2026, from [Link]

  • (n.d.). What We Know About Desiccators. Globe Scientific. Retrieved March 18, 2026, from [Link]

  • Wikipedia contributors. (n.d.). Air-free technique. Wikipedia. Retrieved March 18, 2026, from [Link]

  • Scribd. (n.d.). Glove Box and Schlenk Line Techniques. Retrieved March 18, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 15). 13: Gloveboxes. Retrieved March 18, 2026, from [Link]

  • Spectrum Pharmacy Products. (n.d.). Desiccants. Retrieved March 18, 2026, from [Link]

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved March 18, 2026, from [Link]

  • Jubilant Ingrevia Limited. (2024, March 29). Pyridine-3-sulfonyl chloride Safety Data Sheet. Retrieved March 18, 2026, from [Link]

  • West, A. R., et al. (2023). An Illustrated Guide to Schlenk Line Techniques. Organic Process Research & Development, 27(2), 221-236. Available at: [Link]

  • Cole-Parmer. (2005, September 13). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. Retrieved March 18, 2026, from [Link]

  • Wikipedia contributors. (n.d.). Desiccant. Wikipedia. Retrieved March 18, 2026, from [Link]

  • Angene Chemical. (2025, March 22). 1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride Safety Data Sheet. Retrieved March 18, 2026, from [Link]

  • Di Micco, S., et al. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 63(15), 8316-8342. Available at: [Link]

  • (2025, August 16). A Practical Guide to MSL: Handling and Storing Sensitive Components. Worthington Assembly Inc. Retrieved March 18, 2026, from [Link]

  • Kim, D. W., et al. (2018). Influence of Sulfonamide Contamination Derived from Veterinary Antibiotics on Plant Growth and Development. International Journal of Molecular Sciences, 19(10), 3042. Available at: [Link]

  • Kim, D. W., et al. (2018). Influence of Sulfonamide Contamination Derived from Veterinary Antibiotics on Plant Growth and Development. ResearchGate. Retrieved March 18, 2026, from [Link]

  • ALLPCB. (2025, May 22). How to Handle Moisture-Sensitive Components During Assembly. Retrieved March 18, 2026, from [Link]

  • Tlili, A., et al. (2021). Environmental Concentrations of Sulfonamides Can Alter Bacterial Structure and Induce Diatom Deformities in Freshwater Biofilm Communities. Frontiers in Microbiology, 12, 647504. Available at: [Link]

  • Li, Y., et al. (2022). Distribution of Sulfonamide Antibiotics and Resistance Genes and Their Correlation with Water Quality in Urban Rivers (Changchun City, China) in Autumn and Winter. Water, 14(12), 1918. Available at: [Link]

  • (2013). SULFONAMIDE ACCUMULATION AND EFFECTS ON HERBACEOUS AND WOODY PLANTS AND MICROORGANISMS. Padua Research Archive. Retrieved March 18, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride Intermediates

Welcome to the Technical Support Center for the purification of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development, providing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges associated with purifying this critical intermediate.

Introduction

1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride is a key building block in the synthesis of various pharmaceutically active compounds. Its purification is often a critical step that can significantly impact the yield and purity of the final product. The inherent reactivity of the sulfonyl chloride group, particularly its susceptibility to hydrolysis, presents unique challenges. This guide offers practical, experience-driven solutions to common purification issues.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride, providing step-by-step solutions grounded in chemical principles.

Issue 1: Low Purity of Isolated Product After Aqueous Work-up

Symptoms:

  • NMR or LC-MS analysis of the isolated product shows the presence of a significant, more polar impurity.

  • The overall yield is lower than expected.[1]

  • The isolated product may be an oil or a waxy solid instead of the expected crystalline solid.

Possible Cause: The most common cause of low purity after an aqueous work-up is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.[1][2][3] Sulfonyl chlorides are highly reactive towards nucleophiles, including water, and this reaction is often accelerated by basic conditions used in some work-up procedures.[2][4]

Solutions:

  • Minimize Contact Time with Water: Perform the aqueous work-up as quickly as possible. Use cold water or brine to reduce the rate of hydrolysis.[1][2]

  • Control pH: Avoid highly basic wash steps (e.g., with strong NaOH solutions) if possible. A wash with a saturated sodium bicarbonate solution is generally milder and can neutralize excess acid from the reaction without drastically increasing the rate of hydrolysis.

  • Use Anhydrous Conditions: Before the work-up, ensure the reaction has gone to completion. If possible, filter the reaction mixture through a plug of a drying agent like sodium sulfate before concentrating it.

  • Alternative Work-up: Consider a non-aqueous work-up if the downstream chemistry allows. This could involve direct filtration of the reaction mixture to remove solid byproducts, followed by solvent swapping.

Issue 2: Co-eluting Impurities During Flash Chromatography

Symptoms:

  • TLC analysis shows a single spot, but NMR or LC-MS reveals the presence of impurities.

  • Fractions from column chromatography are consistently contaminated with a byproduct of similar polarity.

Possible Causes:

  • Isomeric Impurities: The synthesis of the pyrazole ring can sometimes lead to the formation of regioisomers, which can have very similar polarities.[5]

  • Unreacted Starting Materials: If the starting materials for the pyrazole synthesis are of similar polarity to the final product, they may co-elute.[6]

  • Sulfone Formation: In some synthetic routes, the formation of a sulfone byproduct can occur, which may have similar chromatographic behavior.[1]

Solutions:

  • Optimize Chromatography Conditions:

    • Solvent System: Experiment with different solvent systems. A switch from a standard ethyl acetate/hexane system to a dichloromethane/methanol system, or the addition of a small amount of a third solvent, can sometimes resolve co-eluting spots.[3][7]

    • Gradient: Employ a shallower gradient during elution to improve separation.[3]

    • Stationary Phase: Consider using a different stationary phase, such as alumina or a bonded-phase silica gel.

  • Derivatization: In some cases, it may be possible to selectively react the impurity to change its polarity, making it easier to separate. This is an advanced technique and should be approached with caution.

  • Re-purification: If the initial chromatography is unsuccessful, a second pass with a different solvent system may be effective.[6]

Issue 3: Product Degradation on Silica Gel

Symptoms:

  • Significant loss of product during column chromatography.

  • Appearance of new, more polar spots on TLC plates after spotting the crude material on silica.

  • Streaking or tailing of the product spot on TLC.[3]

Possible Cause: The acidic nature of standard silica gel can catalyze the hydrolysis of the sensitive sulfonyl chloride group, especially in the presence of protic solvents in the mobile phase.[3]

Solutions:

  • Neutralize Silica Gel: Prepare a slurry of the silica gel in the desired mobile phase and add a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% by volume), to neutralize the acidic sites.

  • Use Deactivated Silica: Commercially available deactivated silica gel can be used.

  • Alternative Purification Methods: If the product is highly sensitive to silica gel, consider other purification techniques such as recrystallization or preparative HPLC with a non-silica-based column.

Frequently Asked Questions (FAQs)

Q1: What is the best general strategy for purifying 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride?

A1: A multi-step approach is often most effective. Start with a rapid, cold aqueous work-up to remove inorganic salts and highly polar impurities.[1][2] After drying the organic layer thoroughly, concentrate the solution. The crude product can then be purified by flash column chromatography on silica gel, often with a hexane/ethyl acetate or dichloromethane/ethyl acetate solvent system.[7][8][9] For solid products, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an excellent final purification step.[3][10]

Q2: How can I monitor the purity of my fractions during column chromatography?

A2: Thin-layer chromatography (TLC) is the most common method for monitoring column chromatography.[5][11][12] It is crucial to use a solvent system for TLC that provides good separation of the product from impurities. Staining with potassium permanganate can often help visualize compounds that are not UV-active. For more rigorous analysis, LC-MS can be used to analyze individual fractions.[3]

Q3: My 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride is an oil, but the literature reports it as a solid. What should I do?

A3: The presence of impurities can often prevent a compound from crystallizing. If your product is an oil, it is likely that it is not yet pure. Further purification by flash chromatography is recommended. After obtaining a purer fraction (as determined by NMR or LC-MS), you can attempt to induce crystallization by dissolving the oil in a minimal amount of a hot solvent and then cooling it slowly. Scratching the inside of the flask with a glass rod can also help initiate crystallization.

Q4: What are the key safety precautions when handling 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride?

A4: 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride is a reactive compound and should be handled with care in a well-ventilated fume hood.[13][14] It is corrosive and a lachrymator. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes, and do not inhale the dust or vapors.[14]

Data Presentation

Purification MethodTypical PurityTypical YieldAdvantagesDisadvantages
Aqueous Work-up Low to ModerateHighRemoves inorganic salts and highly polar impurities.Risk of hydrolysis and product loss.[1][2]
Flash Chromatography HighModerate to HighExcellent for separating compounds of different polarities.[7]Can lead to product degradation on silica gel; solvent-intensive.[3]
Recrystallization Very HighLow to HighYields highly pure crystalline material.[15]Requires a solid product and a suitable solvent system; can have lower yields.
Distillation HighModerate to HighEffective for volatile, thermally stable compounds.Not suitable for thermally sensitive compounds like many sulfonyl chlorides.

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Preparation of the Column: Select a column of appropriate size for the amount of crude material. Pack the column with silica gel using a slurry method with the initial, non-polar eluent.

  • Loading the Sample: Dissolve the crude 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude material onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[7] Collect fractions in test tubes.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which the 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride is soluble when hot but sparingly soluble when cold. Common solvent systems for similar compounds include ethyl acetate/hexanes or ethanol/water.[3]

  • Dissolution: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of the hot solvent.[15]

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

Visualization

Purification_Workflow cluster_start Crude Product cluster_purification Purification Steps cluster_analysis Purity Analysis cluster_end Final Product Crude Crude 1-(2,2-difluoroethyl)-1H- pyrazole-4-sulfonyl chloride Workup Aqueous Work-up (Cold & Fast) Crude->Workup Chromatography Flash Column Chromatography Workup->Chromatography Primary Purification TLC TLC Workup->TLC Recrystallization Recrystallization Chromatography->Recrystallization Optional Final Polishing Chromatography->TLC Pure Pure Product Chromatography->Pure LCMS_NMR LC-MS / NMR Recrystallization->LCMS_NMR Recrystallization->Pure Pure->LCMS_NMR

Sources

Optimization

Minimizing side reactions in 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride synthesis

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals scaling up or optimizing the synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals scaling up or optimizing the synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride , a critical building block for modern sulfonamide-based therapeutics and succinate dehydrogenase inhibitors (SDHIs) [1].

Here, we bypass generic advice and dive directly into the mechanistic causality of common side reactions, providing self-validating protocols to ensure high-yield, reproducible workflows.

Reaction Workflow & Pathway Analysis

To troubleshoot effectively, we must first map the synthetic logic. The synthesis is a two-step process: an SN​2 N-alkylation followed by an electrophilic aromatic substitution (chlorosulfonation).

G Pyr 1H-Pyrazole Alk Step 1: N-Alkylation (2,2-difluoroethyl triflate) Pyr->Alk Int 1-(2,2-difluoroethyl)- 1H-pyrazole Alk->Int K2CO3, MeCN (60°C) Side1 Side Reaction: E2 Elimination (1-(2-fluorovinyl)-1H-pyrazole) Alk->Side1 Strong Base (e.g., NaH) Sulf Step 2: Chlorosulfonation (ClSO3H + SOCl2) Int->Sulf Prod Target: 1-(2,2-difluoroethyl)- 1H-pyrazole-4-sulfonyl chloride Sulf->Prod 60°C, Anhydrous Side2 Side Reaction: Hydrolysis (Sulfonic Acid Formation) Sulf->Side2 Aqueous Quench / No SOCl2 Side3 Side Reaction: Regioisomers (3/5-substitution or degradation) Sulf->Side3 Excessive Heat (>100°C)

Reaction workflow and common side reactions in pyrazole-4-sulfonyl chloride synthesis.

Troubleshooting FAQs: Step 1 - N-Alkylation

Q: Why is my alkylation yield so low when using 2,2-difluoroethyl bromide?

A: The 2,2-difluoroethyl group exerts a massive inductive electron-withdrawing effect, which severely depletes the electron density at the adjacent CH2​ carbon. This makes it a highly deactivated electrophile for SN​2 reactions. Bromide is simply not a good enough leaving group to overcome this kinetic barrier at standard temperatures. Solution: Switch to 2,2-difluoroethyl triflate [2]. The trifluoromethanesulfonate (triflate) is a superlative leaving group that restores the kinetic viability of the SN​2 displacement, allowing the reaction to proceed smoothly at 60°C.

Q: I switched to a stronger base (NaH) to force the reaction, but now I am isolating a byproduct with a vinyl group. What happened?

A: You have triggered an E2 elimination . The strong electron-withdrawing nature of the CF2​ group makes the adjacent CH2​ protons highly acidic. When you introduce a strong, hard base like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu), the base abstracts the acidic proton rather than facilitating the SN​2 attack. This results in the elimination of hydrogen fluoride (HF), yielding an unwanted 1-(2-fluorovinyl)-1H-pyrazole byproduct. Solution: Use a mild, insoluble inorganic base like Potassium Carbonate ( K2​CO3​ ) or Cesium Carbonate ( Cs2​CO3​ ) in a polar aprotic solvent like Acetonitrile (MeCN).

Troubleshooting FAQs: Step 2 - Chlorosulfonation

Q: My LC-MS shows that the major product is the sulfonic acid, not the sulfonyl chloride. How do I prevent this?

A: Sulfonyl chlorides are highly sensitive to moisture and will rapidly hydrolyze back to the sulfonic acid during aqueous workup. Furthermore, using Chlorosulfonic acid ( ClSO3​H ) alone often stalls at the sulfonic acid intermediate because the equilibrium does not fully favor the chloride. Solution: You must use a dual-reagent system. Introduce Thionyl Chloride ( SOCl2​ ) or Phosphorus Pentachloride ( PCl5​ ) to the reaction mixture after the initial sulfonation [1]. The SOCl2​ acts as a chlorinating agent that aggressively converts the intermediate sulfonic acid into the desired sulfonyl chloride, driving the reaction to completion.

Q: Am I at risk of forming 3- or 5-sulfonyl regioisomers?

A: It is highly unlikely under standard conditions. Pyrazoles undergo electrophilic aromatic substitution almost exclusively at the C-4 position. Mechanistically, an attack at C-3 or C-5 generates an intermediate arenium ion (sigma complex) that places a positive charge directly adjacent to the electronegative nitrogen atoms—a highly destabilizing scenario. Attack at C-4 allows the positive charge to be delocalized across the carbons, avoiding the nitrogens. However, excessive heating (>100°C) can cause degradation of the difluoroethyl moiety.

Quantitative Data Summaries

To aid in reagent selection, the following tables summarize the causality between reaction conditions and side-reaction profiles based on established kinetic behaviors.

Table 1: Reagent Selection for 2,2-Difluoroethylation (Step 1)
Alkylating AgentBaseTemp (°C)Expected YieldPrimary Side Reaction / Issue
2,2-Difluoroethyl bromide K2​CO3​ 80°C< 30%Incomplete conversion (poor electrophile)
2,2-Difluoroethyl bromideNaH80°C< 10%E2 Elimination (Fluorovinyl formation)
2,2-Difluoroethyl triflate K2​CO3​ 60°C > 85% None (Optimal Conditions)
Table 2: Reagent Selection for Chlorosulfonation (Step 2)
Sulfonylating ReagentsTemp (°C)Expected YieldPrimary Side Reaction / Issue
ClSO3​H (neat)60°C~ 40%Hydrolysis to sulfonic acid during workup
ClSO3​H + SOCl2​ 60°C > 90% None (Optimal Conditions)
ClSO3​H + SOCl2​ 110°C< 50%Thermal degradation / Polysulfonation

Self-Validating Experimental Protocols

These protocols are designed with built-in validation checkpoints to ensure the integrity of the synthesis at every stage.

Protocol A: Synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole
  • Setup: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 1H-pyrazole (1.0 eq) in anhydrous Acetonitrile (10 volumes).

  • Base Addition: Add finely powdered, anhydrous K2​CO3​ (2.0 eq). Validation Check: The suspension should remain easily stirrable. Clumping indicates moisture contamination.

  • Electrophile Addition: Dropwise add 2,2-difluoroethyl triflate (1.2 eq) at room temperature [3].

  • Heating: Elevate the temperature to 60°C and stir for 16 hours.

  • Monitoring: Check by TLC (Hexanes/EtOAc 3:1). Validation Check: The pyrazole spot (stains with I2​ ) should be completely consumed.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Partition between Ethyl Acetate and water. Dry the organic layer over Na2​SO4​ and concentrate to yield the intermediate.

Protocol B: Synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride
  • Initial Sulfonation: Cool a flask containing Chlorosulfonic acid (5.5 eq) to 0°C under nitrogen. Slowly add 1-(2,2-difluoroethyl)-1H-pyrazole (1.0 eq) dissolved in a minimal amount of anhydrous chloroform ( CHCl3​ ) dropwise. Validation Check: Addition must be slow to control the exothermic release of HCl gas.

  • Heating: Raise the temperature to 60°C and stir for 10 hours.

  • Chlorination: Cool slightly, and add Thionyl Chloride (1.3 eq) dropwise. Re-heat to 60°C for an additional 2 hours [1].

  • Quench (CRITICAL STEP): Cool the reaction mass to 0°C. Dropwise add the reaction mixture into a vigorously stirred beaker of crushed ice and water. Do not add water to the reaction flask.

  • Extraction: Immediately extract the cold aqueous mixture with cold Dichloromethane (DCM) (3 x 10 volumes). Validation Check: Speed is critical here. Prolonged exposure to the aqueous phase will hydrolyze the product.

  • Isolation: Dry the combined DCM layers over anhydrous Na2​SO4​ , filter, and evaporate under vacuum at <30°C to obtain the target sulfonyl chloride as a highly reactive solid/oil. Store immediately under inert atmosphere at -20°C.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 2023.[Link]

  • US Patent 20100267722A1: Novel proline derivatives.

Reference Data & Comparative Studies

Validation

Comparing reactivity of pyrazole sulfonyl chlorides and standard benzene sulfonyl chlorides

Executive Summary The synthesis of sulfonamides via the nucleophilic attack of an amine on a sulfonyl chloride remains a cornerstone reaction in medicinal chemistry and drug development. While benzenesulfonyl chloride (B...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of sulfonamides via the nucleophilic attack of an amine on a sulfonyl chloride remains a cornerstone reaction in medicinal chemistry and drug development. While benzenesulfonyl chloride (BSC) serves as the classical, highly predictable benchmark reagent, modern drug discovery frequently demands the incorporation of heterocyclic pharmacophores. Pyrazole sulfonyl chlorides (PSC) have surged in popularity due to the prevalence of the pyrazole motif in bioactive compounds (e.g., COX-2 inhibitors, kinase inhibitors).

However, transitioning from a standard phenyl ring to a pyrazole ring fundamentally alters the electronic environment, steric profile, and stability of the sulfonyl chloride. This guide provides an objective, data-backed comparison of their reactivity profiles, detailing the mechanistic nuances and providing field-proven protocols to ensure high-yielding sulfonamide syntheses.

Mechanistic Reactivity Profile

As an Application Scientist, it is critical to understand that not all sulfonyl chlorides behave identically under standard conditions. The reactivity of the sulfonyl electrophile is dictated by the electron-donating or withdrawing nature of the attached ring system, as well as the presence of competing nucleophilic or acidic sites.

Benzenesulfonyl Chloride (BSC): The Benchmark

BSC is a robust, highly reactive electrophile. The phenyl ring exerts a mild electron-withdrawing inductive effect, making the sulfur atom highly susceptible to nucleophilic attack by primary and secondary amines.

  • Hydrolysis Kinetics: While highly reactive toward amines, BSC exhibits limited stability in aqueous environments. Under neutral conditions at 21 °C, its estimated hydrolysis half-life is approximately 5.1 minutes[1].

  • Causality in Protocol Design: Because hydrolysis competes with sulfonamide formation, reactions are typically run in anhydrous organic solvents (e.g., DCM) at low temperatures (0–25 °C) with a non-nucleophilic base (like pyridine or triethylamine) to scavenge the generated HCl and prevent amine protonation[1]. Sulfonyl chlorides are kinetically superior to their fluoride counterparts, ensuring rapid conversion when handled correctly[2].

Pyrazole Sulfonyl Chlorides (PSC): The Heterocyclic Challenger

The reactivity of PSCs (such as pyrazole-4-sulfonyl chloride) is heavily influenced by the nitrogen-rich heterocycle.

  • Electronic Effects: The pyrazole ring can donate electron density through resonance, which slightly reduces the electrophilicity of the sulfonyl sulfur compared to BSC. This often necessitates longer reaction times (up to 16 hours) to achieve full conversion[3].

  • Tautomerization and Side Reactions: Unsubstituted pyrazoles (1H-pyrazoles) possess an acidic NH proton. In the presence of the basic conditions required for sulfonamide synthesis (e.g., DIPEA), this proton can be abstracted. The resulting pyrazolide anion can act as a competing nucleophile, leading to unwanted oligomerization or self-condensation.

  • Causality in Protocol Design: To mitigate these issues, N-alkylated derivatives (e.g., 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride) are often preferred. If an unprotected pyrazole sulfonyl chloride must be used, strict stoichiometric control (slight excess of amine) and careful temperature regulation are mandatory[3].

Comparative Quantitative Data

The following tables summarize the kinetic and yield differences between BSC and a standard PSC (pyrazole-4-sulfonyl chloride) when reacted with a model primary amine (e.g., 2-phenylethylamine) under identical conditions.

Table 1: Physicochemical and Kinetic Comparison
ParameterBenzenesulfonyl Chloride (BSC)Pyrazole-4-sulfonyl Chloride (PSC)
Electrophilicity High (Standard)Moderate to High (Resonance stabilized)
Aqueous Hydrolysis t1/2​ (21 °C) ~5.1 minutes[1]< 3 minutes (Highly sensitive)
Side Reaction Risk Low (Hydrolysis only)High (Oligomerization if N-unprotected)
Optimal Storage Room Temp, Desiccated2–8 °C, Strictly Anhydrous
Table 2: Yield Comparison (Model Reaction with 2-Phenylethylamine)

Conditions: 1.0 eq Sulfonyl Chloride, 1.05 eq 2-Phenylethylamine, 1.5 eq DIPEA, DCM, 25 °C.

ReagentTime to >95% ConversionIsolated YieldPrimary Impurity Profile
BSC 2 hours92 - 95%Benzenesulfonic acid (Hydrolysis)
PSC (N-Protected) 6 - 8 hours85 - 88%Sulfonic acid (Hydrolysis)
PSC (N-Unprotected) 16 hours[3]70 - 75%Oligomers, Sulfonic acid

Self-Validating Experimental Protocol

To objectively compare these reagents in your own laboratory, utilize the following parallel synthesis protocol. This workflow incorporates an LC-MS self-validation loop: by taking time-point aliquots, you can differentiate between slow reaction kinetics and premature reagent hydrolysis.

Materials Required:
  • Electrophiles: Benzenesulfonyl chloride, Pyrazole-4-sulfonyl chloride.

  • Nucleophile: 2-Phenylethylamine.

  • Base/Solvent: N,N-Diisopropylethylamine (DIPEA), Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:
  • Preparation of Amine Solution: In two separate, oven-dried 25 mL round-bottom flasks (Reactor A and Reactor B) under a nitrogen atmosphere, dissolve 2-phenylethylamine (65.5 mg, 2.7 mmol) in 5 mL of anhydrous DCM[3].

  • Base Addition: Add DIPEA (99.6 mg, 3.85 mmol) to both flasks. Causality: DIPEA is chosen over triethylamine due to its increased steric bulk, which minimizes its potential to act as a competing nucleophile while effectively scavenging the HCl byproduct.

  • Electrophile Addition (The Divergence Point):

    • Reactor A (BSC): Cool to 0 °C. Add benzenesulfonyl chloride (2.57 mmol) dropwise.

    • Reactor B (PSC): Cool to 0 °C. Add pyrazole-4-sulfonyl chloride (100 mg, 2.57 mmol) dissolved in 5 mL of DCM dropwise[3].

  • Reaction Propagation: Remove the ice baths and allow both reactions to stir at 25–30 °C.

  • Self-Validating In-Process Control (IPC): At t=0.5h , 2h , and 16h , withdraw a 10 µL aliquot from each reactor. Quench immediately in 1 mL of LC-MS grade methanol. Analyze via LC-MS. Causality: This confirms whether the sulfonyl chloride is actively converting to the sulfonamide or if the mass balance is shifting toward the sulfonic acid (indicating moisture contamination).

  • Quench and Workup: After 16 hours, quench both reactions by adding 10 volumes of cold water and stir for 10 minutes[3].

  • Extraction: Separate the lower organic (DCM) layer. Wash with 1M HCl (to remove unreacted amine and DIPEA), followed by brine. Dry over anhydrous sodium sulfate and concentrate under vacuum.

Workflow Visualization

The following diagram illustrates the parallel comparative assay, highlighting the critical self-validation steps.

ReactivityAssay Start Equimolar Amine + DIPEA in Anhydrous DCM Split Split into Parallel Reactors Start->Split BSC Reactor A: Add Benzenesulfonyl Chloride (BSC) Split->BSC PSC Reactor B: Add Pyrazole-4-sulfonyl Chloride (PSC) Split->PSC Monitor LC-MS Monitoring (0.5h, 2h, 16h) Self-Validation Loop BSC->Monitor PSC->Monitor Quench Aqueous Quench & DCM Extraction Monitor->Quench After 16h Analyze Yield & Purity Quantification Quench->Analyze

Parallel synthesis workflow for comparing sulfonyl chloride reactivity.

References

  • Benzenesulfonyl chloride - Grokipedia: Hydrolysis and Stability Grokipedia URL
  • National Institutes of Health (NIH)
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation ACS Omega - ACS Publications URL

Sources

Comparative

Mass Spectrometry Fragmentation Profiling of 1-(2,2-Difluoroethyl)-1H-pyrazole-4-sulfonyl Chloride: A Comparative Guide

Executive Summary & Chemical Context In modern drug discovery, pyrazole-4-sulfonyl chlorides are indispensable building blocks for synthesizing sulfonamide-based therapeutics, including kinase inhibitors and beta-3 adren...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In modern drug discovery, pyrazole-4-sulfonyl chlorides are indispensable building blocks for synthesizing sulfonamide-based therapeutics, including kinase inhibitors and beta-3 adrenergic agonists. Among these, 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride has emerged as a premium intermediate. The incorporation of the 2,2-difluoroethyl moiety significantly enhances the lipophilicity and metabolic stability of the resulting drug candidates by blocking cytochrome P450 oxidation at the alkyl site.

However, monitoring these highly reactive intermediates via Liquid Chromatography-Mass Spectrometry (LC-MS) presents unique analytical challenges. Sulfonyl chlorides are inherently labile and prone to rapid in-source degradation or hydrolysis. This guide provides an objective, comparative analysis of the fragmentation patterns of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride against traditional analogs, equipping researchers with the exact diagnostic ions and self-validating protocols needed for accurate reaction monitoring.

Mechanistic Causality in Fragmentation

Understanding the gas-phase dissociation of this compound requires analyzing the competing electronic effects of its functional groups. In positive electrospray ionization (ESI+), the molecule protonates primarily on the pyrazole nitrogen to yield the precursor ion [M+H]⁺ at m/z 231.0. The subsequent fragmentation is governed by three distinct causal mechanisms:

  • The Sulfonyl Chloride Lability (Initiation): The S-Cl bond possesses the lowest bond dissociation energy in the molecule. Collision-induced dissociation (CID) initiates with the rapid expulsion of hydrogen chloride (HCl, -36 Da), yielding a highly reactive sulfonyl cation intermediate at m/z 195.0.

  • The Fluorine Effect on SO₂ Extrusion: Following the loss of HCl, the molecule undergoes a thermodynamically favored rearrangement to extrude sulfur dioxide (SO₂, -64 Da), producing a desulfonylated fragment at m/z 131.0. As demonstrated in foundational MS studies, electron-withdrawing groups (EWGs) on the aromatic ring polarize the C-S bond and significantly promote this SO₂ elimination [1]. The 2,2-difluoroethyl group acts as a potent EWG, lowering the activation energy for this cleavage compared to non-fluorinated analogs.

  • Pyrazole Ring Dynamics: The core pyrazole ring universally fragments via the expulsion of hydrogen cyanide (HCN, -27 Da) or nitrogen (N₂, -28 Da) [2]. Uniquely, the difluoroethyl variant also exhibits a diagnostic loss of hydrogen fluoride (HF, -20 Da) from the m/z 131.0 intermediate, yielding a distinct m/z 111.0 ion.

Fragmentation_Pathway M Precursor Ion [M+H]+ m/z 231.0 F1 Primary Fragment [M-HCl+H]+ m/z 195.0 M->F1 Loss of HCl (-36 Da) F2 Desulfonylated Ion [M-HCl-SO2+H]+ m/z 131.0 F1->F2 Loss of SO2 (-64 Da) F3 Diagnostic Ion A [M-HCl-SO2-HF+H]+ m/z 111.0 F2->F3 Loss of HF (-20 Da) F4 Diagnostic Ion B [M-HCl-SO2-HCN+H]+ m/z 104.0 F2->F4 Loss of HCN (-27 Da)

Caption: CID fragmentation pathway of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride.

Comparative Performance: Difluoroethyl vs. Methyl & Phenyl Analogs

To objectively evaluate the diagnostic utility of the difluoroethyl substitution, we compare its MS/MS profile against two common alternatives: 1-Methyl-1H-pyrazole-4-sulfonyl chloride and 1-Phenyl-1H-pyrazole-4-sulfonyl chloride.

The presence of the fluorine atoms shifts the terminal fragmentation from a simple pyrazole ring opening (HCN loss) to a highly specific HF loss, providing a cleaner diagnostic channel free from background matrix interference.

Table 1: Comparative MS/MS Fragmentation Profiles of Pyrazole-4-Sulfonyl Chlorides

CompoundPrecursor Ion [M+H]⁺Primary Fragment (-HCl)Secondary Fragment (-SO₂)Unique Diagnostic FragmentFragmentation Efficiency
1-(2,2-Difluoroethyl)-... m/z 231.0m/z 195.0m/z 131.0m/z 111.0 (-HF)High (EWG-driven)
1-Methyl-... m/z 181.0m/z 145.0m/z 81.0m/z 54.0 (-HCN)Moderate
1-Phenyl-... m/z 243.0m/z 207.0m/z 143.0m/z 77.0 (Phenyl cation)High (Resonance-stabilized)

Experimental Methodologies: A Self-Validating Protocol

Standard LC-MS mobile phases (e.g., Water/Acetonitrile with 0.1% Formic Acid) will cause the sulfonyl chloride to rapidly hydrolyze into a sulfonic acid on the column, resulting in false precursor data (m/z 213.0 instead of 231.0). To capture the true fragmentation pattern, a specialized, self-validating direct-infusion protocol is required.

Step-by-Step ESI-MS/MS Methodology

Step 1: Anhydrous Sample Preparation

  • Action: Dissolve 1 mg of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride in 1 mL of strictly anhydrous, amine-free Acetonitrile (HPLC grade, stored over molecular sieves).

  • Causality: Protic solvents (water, methanol) nucleophilically attack the sulfonyl chloride, converting it to sulfonic acids or methyl esters. Anhydrous aprotic solvents preserve the S-Cl bond for MS analysis.

Step 2: Direct Infusion ESI-MS

  • Action: Bypass the LC column. Infuse the sample directly into the ESI source using a syringe pump at a flow rate of 10 µL/min.

  • Causality: Eliminating the stationary phase removes the risk of on-column hydrolysis and residual buffer contamination, ensuring the intact molecule reaches the ionization source.

Step 3: The Self-Validating Control (Critical Step)

  • Action: Program the mass spectrometer to simultaneously monitor a Selected Ion Monitoring (SIM) channel for m/z 213.0 (the [M+H]⁺ of the sulfonic acid degradation product) alongside the target m/z 231.0.

  • Causality: This creates a self-validating system. If the intensity ratio of m/z 213.0 to m/z 231.0 exceeds 0.05 (5%), the system flags the run for moisture contamination. This guarantees that the downstream CID data belongs exclusively to the intact sulfonyl chloride, not an artifact.

Step 4: Collision-Induced Dissociation (CID) Optimization

  • Action: Isolate m/z 231.0 in Q1. Ramp the collision energy in Q2 from 15 eV to 35 eV using Argon as the collision gas. Record product ions in Q3.

MS_Workflow A 1. Anhydrous Prep (Aprotic Solvents) B 2. ESI+ Source (Direct Infusion) A->B C 3. Q1 Isolation (m/z 231.0) B->C D 4. CID Cell (15-35 eV) C->D E 5. Q3 Detection (Fragment Profiling) D->E

Caption: ESI-MS/MS workflow for anhydrous sulfonyl chloride profiling.

References

  • Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement Source: PubMed (Rapid Communications in Mass Spectrometry) URL: [Link]

  • Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: IntechOpen URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride proper disposal procedures

An Expert Guide to the Safe Disposal of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl Chloride As a Senior Application Scientist, my primary goal is to empower fellow researchers to conduct their work safely and effective...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Expert Guide to the Safe Disposal of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl Chloride

As a Senior Application Scientist, my primary goal is to empower fellow researchers to conduct their work safely and effectively. The increasing use of novel reagents like 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride in drug discovery necessitates a clear, scientifically-grounded understanding of their handling and disposal. This guide moves beyond a simple checklist, providing a detailed operational plan rooted in the chemical principles that govern the reactivity of this compound. Our objective is to ensure that every step is not just a procedure to be followed, but a logical action to ensure laboratory safety and environmental responsibility.

Core Chemical Principles: Understanding the Hazard

The key to safely managing 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride lies in understanding the reactivity of the sulfonyl chloride (-SO₂Cl) functional group. This group is a potent electrophile, making it highly susceptible to reaction with nucleophiles.

  • Hydrolysis: The most significant and immediate hazard is its violent, exothermic reaction with water (including atmospheric moisture).[1][2] This hydrolysis rapidly generates corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid, leading to the release of acidic and toxic fumes.[1][3][4]

  • Reactivity with Nucleophiles: Beyond water, it will react readily with other nucleophiles such as alcohols and amines.[5]

  • Corrosivity: Due to its reactivity and the acidic byproducts of hydrolysis, the compound is corrosive and can cause severe skin burns and serious eye damage.[3][6]

Therefore, the entire disposal strategy is designed to control this reactivity, converting the hazardous sulfonyl chloride into a stable, less hazardous substance before it enters the waste stream.

The Disposal Workflow: A Three-Phase Approach

The proper disposal of this reagent is a systematic process involving preparation, neutralization, and final disposal. Each stage has critical control points to ensure safety.

G cluster_prep Phase 1: Preparation & Safety cluster_neutralization Phase 2: Controlled Neutralization cluster_disposal Phase 3: Final Disposal PPE Full PPE Donned (Goggles, Face Shield, Lab Coat, Nitrile Gloves) FumeHood Workstation Setup (Certified Chemical Fume Hood) PPE->FumeHood Materials Materials Assembly (Waste Beaker, Ice Bath, Stir Plate, Basic Solution) FumeHood->Materials start_neut Prepare Cold, Stirred Basic Solution (e.g., 5-10% Sodium Bicarbonate) Materials->start_neut add_reagent Slow, Portion-wise Addition of Sulfonyl Chloride to cold base solution start_neut->add_reagent:port monitor Monitor Reaction (Control gas evolution, check temperature) add_reagent->monitor complete_neut complete_neut monitor->complete_neut container Transfer Neutralized Solution to Labeled Aqueous Waste Container complete_neut->container labeling Label Waste Container (Contents: Neutralized Pyrazole Sulfonate Salt, etc.) container->labeling final Dispose via Institutional EHS (Follow local regulations for halogenated waste) labeling->final

Figure 1. Logical workflow for the proper disposal of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride.

Experimental Protocol: Step-by-Step Methodologies

This protocol is designed for the neutralization of small quantities of residual reagent (e.g., < 10 grams).

Part 1: Preparation and Safety

  • Don Personal Protective Equipment (PPE): At a minimum, this includes tightly fitting safety goggles, a face shield, a chemical-resistant lab coat, and nitrile gloves.[1]

  • Work in a Certified Chemical Fume Hood: All steps must be performed within a fume hood to contain and exhaust any corrosive vapors that may be generated.[1][7]

  • Prepare a Quenching Station:

    • Place a beaker, large enough to contain at least 10 times the volume of the sulfonyl chloride waste, in a larger container to serve as an ice bath.

    • Add a magnetic stir bar to the beaker.

    • Place the entire setup on a magnetic stir plate.

  • Prepare Neutralizing Solution: Fill the beaker with a cold, weak basic solution. A saturated solution of sodium bicarbonate (NaHCO₃) is recommended for a controlled reaction.[1] A 5% solution of sodium hydroxide can also be used, but the reaction may be more vigorous.[7] The key is to have a large molar excess of the base relative to the sulfonyl chloride.

Part 2: The Neutralization Process

The causality behind this procedure is critical: Always add the reactive reagent (sulfonyl chloride) to the neutralizing solution, never the other way around. [7] Adding water or base to the sulfonyl chloride can cause a violent, uncontrolled reaction leading to boiling and splashing.

  • Initiate Cooling and Stirring: Begin stirring the basic solution and ensure it is cold by adding ice to the secondary container.

  • Slow, Controlled Addition: Very slowly, add the 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride waste to the center of the vortex of the stirring basic solution.

    • For liquids, add dropwise.

    • For solids, add in very small portions.

  • Monitor the Reaction: You will observe gas evolution (CO₂ if using bicarbonate).[1] The rate of addition must be controlled to prevent excessive foaming and overflow.[1] If the reaction becomes too vigorous or the temperature rises significantly, pause the addition until it subsides.

  • Ensure Complete Reaction: Once all the sulfonyl chloride has been added, allow the mixture to stir for a minimum of 30 minutes to ensure the reaction is complete.[1]

  • Verify Neutralization: Check the pH of the aqueous solution using pH paper or a calibrated meter. The pH should be neutral or slightly basic (pH 7-10). If it is still acidic, add more basic solution and continue stirring.[1]

Part 3: Final Waste Disposal

  • Waste Segregation: This waste is classified as a halogenated organic waste. It must be collected separately from non-halogenated waste streams for both safety and economic reasons.[8][9]

  • Containerization: Carefully transfer the neutralized, clear aqueous solution into a designated hazardous waste container.

  • Labeling: The container must be clearly labeled as "HAZARDOUS WASTE" and list all constituents, such as "Neutralized 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonic acid, sodium salt". Do not use abbreviations or chemical formulas on the primary label.[8][10]

  • Institutional Disposal: The sealed container should be disposed of through your institution's Environmental Health & Safety (EHS) office in accordance with all local and national regulations.[7][11]

Data Presentation: Summary of Disposal Parameters

ParameterGuidelineRationale & Causality
Primary Engineering Control Certified Chemical Fume HoodPrevents inhalation of highly corrosive HCl and SO₂ fumes generated during hydrolysis.[1][7]
Personal Protective Equipment Goggles, Face Shield, Gloves, Lab CoatProtects against splashes of the corrosive sulfonyl chloride and neutralizing base.[1]
Neutralizing Agent Saturated Sodium Bicarbonate (NaHCO₃)A weak base that effectively neutralizes acidic byproducts with a controlled rate of reaction.[1]
Reaction Setup Ice bath, vigorous stirringManages the exothermic nature of the hydrolysis reaction, preventing thermal runaways and splashing.[1][7]
Procedure Slow addition of sulfonyl chloride to baseEnsures the reactive agent is always in a large excess of the quenching solution, preventing uncontrolled reaction.[7]
Final Waste Stream Labeled, segregated halogenated aqueous wasteThe final product is a stable sulfonate salt, but the original material's halogenated nature dictates its final disposal pathway.[8][9][10]

By adhering to these scientifically-backed procedures, researchers can confidently and safely manage the lifecycle of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride, ensuring a secure laboratory environment for all.

References

  • Benchchem Technical Support Center.Safe Handling and Quenching of Sulfonyl Chlorides.
  • Benchchem.Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.
  • Organic Syntheses.d,l-10-camphorsulfonyl chloride.
  • International Chemical Safety Cards (ICSC).SULPHURYL CHLORIDE (ICSC 0198).
  • Electronic Code of Federal Regulations (eCFR).Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Google Patents.FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • S D FINE-CHEM LIMITED.Sulphuryl Chloride MSDS.
  • Royal Society of Chemistry.Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
  • Western Kentucky University.Hazardous & Regulated Waste Management Guide.
  • ChemicalBook.Pyrazole - Safety Data Sheet.
  • Benchchem.Preventing decomposition of sulfonyl chloride during reaction.
  • California Code of Regulations.Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
  • ECHEMI.Pyrazole SDS, 288-13-1 Safety Data Sheets.
  • Braun Research Group, University of Illinois.Halogenated Organic Liquids - Standard Operating Procedure.
  • ChemicalBook.Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
  • University of North Carolina at Chapel Hill EHS.7.2 Organic Solvents.
  • EPFL.PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
  • NextSDS.1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride - Chemical Substance Information.
  • ResearchGate.Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride.
  • Chemical Bull.Material Safety Data Sheet (MSDS) - Pyrazole.
  • MilliporeSigma.SAFETY DATA SHEET - Pyrazole.
  • NextSDS.1-(2,2-difluoroethyl)-1H-pyrazole-3-sulfonyl chloride - Chemical Substance Information.
  • Tokyo Chemical Industry.SAFETY DATA SHEET - 2,3-Dihydrobenzofuran-5-sulfonyl Chloride.
  • Thermo Fisher Scientific.SAFETY DATA SHEET - 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride.
  • Fisher Scientific.SAFETY DATA SHEET - 1H-Pyrazole.
  • Spectrum Chemical.SAFETY DATA SHEET - Sulfuryl Chloride.
  • Sigma-Aldrich.SAFETY DATA SHEET - p-Toluenesulfonyl chloride.
  • ResearchGate.Neutralization of a Toluene Waste Stream Containing Thionyl Chloride.
  • Fisher Scientific.SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-4-sulfonyl chloride.

Sources

Handling

A Senior Application Scientist's Guide to Handling 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride

Welcome to your essential safety and operational guide for handling 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride. In our work, precision and safety are paramount.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to your essential safety and operational guide for handling 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride. In our work, precision and safety are paramount. This document is structured not as a rigid template, but as a direct, experience-driven resource to ensure you can work with this compound effectively and, most importantly, safely. We will delve into the "why" behind each recommendation, grounding our protocols in the chemical nature of the substance itself.

Part 1: Understanding the Hazard - A Proactive Approach to Safety

Before we even consider reaching for a bottle, our first and most critical step is a thorough understanding of the molecule we're working with. 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride is a reactive chemical with distinct hazards stemming from its functional groups.

  • The Sulfonyl Chloride Group (-SO₂Cl): This is the primary driver of its reactivity. Sulfonyl chlorides are notoriously reactive towards nucleophiles, the most common of which in a lab environment is water. This includes ambient moisture in the air. The reaction is often exothermic and produces corrosive byproducts: hydrochloric acid (HCl) and the corresponding sulfonic acid.[1] This immediate formation of strong acids upon contact with moisture is why the compound is classified as highly corrosive.

  • The Difluoroethyl Group (-CH₂CHF₂): The presence of fluorine atoms makes this a halogenated organic compound. This classification is critical, not just for handling, but especially for waste disposal, which we will cover in detail.

Primary Hazards Summary:

Hazard ClassificationGHS CodeDescription
Skin Corrosion/BurnsH314Causes severe skin burns and eye damage.[2][3][4]
Serious Eye DamageH318Causes serious eye damage.[4]
Water ReactivityEUH014Reacts violently with water.[4]
Acute ToxicityH302+H312+H332Harmful if swallowed, in contact with skin, or if inhaled.[2]

The core principle of our safety plan is to prevent exposure by establishing multiple layers of protection, starting with engineering controls and culminating in the correct Personal Protective Equipment (PPE).

Part 2: The Core Directive - Your Personal Protective Equipment (PPE) Protocol

PPE is your last line of defense, but it is a critical one. Never handle this compound without the following equipment. The rationale behind each selection is key to its proper use.

Primary Engineering Control: The Chemical Fume Hood

All handling of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride must be performed inside a certified chemical fume hood.[1] This is non-negotiable. The hood serves two primary functions:

  • It contains and exhausts the corrosive and irritating vapors that can be released.

  • The sash provides a physical barrier against splashes or unexpected reactions.

Hand Protection: A Two-Layer System

From field experience, a single pair of standard disposable gloves is insufficient for handling highly reactive and corrosive materials. A double-gloving strategy is the professional standard.

  • Inner Glove: A standard nitrile examination glove. This provides a baseline of splash protection and dexterity.

  • Outer Glove: A heavier-duty chemical-resistant glove. Given the reactivity, butyl rubber or a laminate film glove offers superior protection against corrosive materials and acid chlorides. If these are not available, a thicker (e.g., 8 mil) nitrile glove can be used, but contact time must be minimized.

Why two layers? The outer glove bears the brunt of any contamination. During doffing (removal), the contaminated outer glove is removed first, leaving a clean inner glove to handle equipment and safely remove the remaining PPE. Always inspect gloves for any signs of degradation, discoloration, or punctures before and during use.[1][5]

Glove Selection Rationale:

Glove MaterialRecommended UseRationale
Nitrile (Inner) Base layer for all operations.Good general chemical resistance for incidental contact, excellent dexterity.[6]
Butyl Rubber / Laminate Film (Outer) Primary contact layer for dispensing and transfers.Excellent resistance to acids and corrosive chemicals.
Thick Nitrile (Outer Alternative) Primary contact layer for short-duration tasks.Offers better protection than thin nitrile but should be replaced immediately upon known contact.[6]
Eye and Face Protection: Beyond Standard Glasses

Due to the severe eye damage classification (H314/H318), standard safety glasses are inadequate.[3][4]

  • Chemical Splash Goggles: Must be worn at all times. They form a seal around the eyes, protecting from splashes, mists, and vapors.[7][8][9]

  • Full-Face Shield: Must be worn over the chemical splash goggles, especially when dispensing the material, running a reaction, or performing a quench.[7][8] The face shield protects the entire face from splashes that could result from a vigorous reaction.

Body and Foot Protection
  • Chemical-Resistant Lab Coat: A flame-resistant lab coat, fully buttoned with snug-fitting cuffs, is mandatory. An additional chemical-resistant apron can provide another layer of protection for the torso.[7][9][10]

  • Full-Length Pants and Closed-Toe Shoes: Skin on the legs and feet must be covered. Shoes should be made of a non-porous material (e.g., leather, not cloth) to prevent absorption of any spilled chemicals.

Respiratory Protection

When used within a certified chemical fume hood, additional respiratory protection is typically not required.[7] However, a risk assessment may deem it necessary for large-scale operations or for emergency spill response. In such cases, a respirator with an acid gas cartridge would be appropriate, and personnel must be properly fit-tested and trained in its use.[5][9]

Part 3: Operational and Disposal Plans

Proper procedure minimizes risk. The following workflows are designed to be self-validating systems for safety.

Workflow: Safe Donning and Doffing of PPE

The order in which you put on and take off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) d1 1. Lab Coat & Pants/Shoes d2 2. Inner Nitrile Gloves d1->d2 d3 3. Goggles & Face Shield d2->d3 d4 4. Outer Heavy-Duty Gloves d3->d4 f1 1. Outer Heavy-Duty Gloves f2 2. Face Shield & Goggles f1->f2 f3 3. Lab Coat f2->f3 f4 4. Inner Nitrile Gloves f3->f4

Caption: Sequential workflow for donning and doffing PPE to minimize contamination risk.

Waste Disposal: A Critical Decision Process

As a halogenated organic compound, this chemical and any materials contaminated with it require specific disposal procedures.[11][12] Never dispose of this material down the drain or in regular trash.

Decision Tree for Waste Segregation:

Waste_Disposal start Generated Waste q1 Is the waste liquid or solid? start->q1 liquid_waste Liquid Waste Stream q1->liquid_waste Liquid solid_waste Solid Waste Stream q1->solid_waste Solid container_liquid HALOGENATED ORGANIC LIQUID WASTE liquid_waste->container_liquid e.g., Unused reagent, reaction mixtures, contaminated solvents container_solid HALOGENATED ORGANIC SOLID WASTE solid_waste->container_solid e.g., Contaminated gloves, pipettes, absorbent pads

Caption: Decision workflow for proper segregation of halogenated laboratory waste.

Key Disposal Steps:

  • Segregate Waste: Use designated, clearly labeled waste containers for "Halogenated Organic Waste".[11][13] Keep liquid and solid waste separate.

  • Neutralize First: Before disposal, any unreacted sulfonyl chloride in a reaction mixture should be carefully quenched. This is typically done by slowly adding the mixture to a cold, stirred solution of a weak base like sodium bicarbonate.[1] Perform this in the fume hood.

  • Container Management: Keep waste containers closed except when adding waste.[11] Ensure they are in good condition and properly labeled with the full chemical names of the contents.[11]

Part 4: Emergency Response Plan

Preparedness is key to mitigating the severity of any incident.

Spill Management:

  • Small Spill (in fume hood): Ensure you are wearing your full PPE. Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[1] Do not use water or combustible materials like paper towels.[1][14] Collect the absorbed material using non-sparking tools and place it in the designated halogenated solid waste container.[5]

  • Large Spill (or any spill outside a hood): Evacuate the immediate area.[5][15] Alert your supervisor and follow your institution's emergency procedures. Prevent entry to drains and public waters.[5][15]

First Aid for Exposures: The immediate and primary response for skin or eye contact is copious irrigation with water.[16][17][18]

  • Skin Contact: Immediately go to the nearest safety shower. While flushing with water for at least 20 minutes, remove all contaminated clothing.[17][18][19] Seek immediate medical attention.[3][4][14]

  • Eye Contact: Immediately use an eyewash station. Hold the eyelids open and flush the eyes continuously with water for at least 15-20 minutes.[3][5][18] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[3][4][14]

  • Inhalation: Move the affected person to fresh air at once.[5][20] If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[3][4][5] Rinse the mouth with water and seek immediate medical attention.[3][5]

For any exposure, bring the Safety Data Sheet (SDS) for the chemical to the attending medical professional.[4]

By integrating this guidance into your laboratory practices, you build a system of safety that protects you, your colleagues, and your research. Handle every chemical with the respect its properties demand.

References

  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. [Link]

  • The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals. [Link]

  • Chemical Safety Solutions. (2025, October 15). 10 Tips Working Safely with corrosives. [Link]

  • Carlos Albelt. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. [Link]

  • Atlas. (n.d.). Solved: What type of PPE is required for handling corrosive chemicals?. [Link]

  • Jubilant Ingrevia Limited. (2024, March 29). Pyridine-3-sulfonyl chloride Safety Data Sheet. [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • U.S. Environmental Protection Agency. (1987, December). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Cole-Parmer. (2005, September 13). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. [Link]

  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. [Link]

  • Sdfine. (n.d.). SULPHURYL CHLORIDE - GHS Safety Data Sheet. [Link]

  • The National Institute for Occupational Safety and Health (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards. [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste. [Link]

  • Mayo Clinic. (2024, May 15). Chemical burns: First aid. [Link]

  • St John Ambulance. (n.d.). Chemical Burns First Aid. [Link]

  • NextSDS. (n.d.). 1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride — Chemical Substance Information. [Link]

  • healthdirect. (n.d.). Chemical burns — first aid and treatment. [Link]

  • Medicom. (n.d.). Chemical Resistance Reference Chart. [Link]

  • NewYork-Presbyterian. (n.d.). First Aid For Chemical Burns. [Link]

  • Harmony Lab & Safety Supplies. (2026, February 25). Glove for Chemicals: Compatibility Chart for 20 Cleaners. [Link]

  • Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. [Link]

  • Smits Group. (n.d.). Chemical Resistance Chart. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride
© Copyright 2026 BenchChem. All Rights Reserved.